(4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid
Overview
Description
(4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid is an organic compound with the molecular formula C({11})H({13})BN({2})O({3}). This compound features a boronic acid group attached to a phenyl ring, which is further connected to a pyrazole moiety via an ethoxy linker. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the synthesis of various organic molecules.
Mechanism of Action
Action Environment
The action, efficacy, and stability of 4-(2-(1H-Pyrazol-1-yl)ethoxy)phenylboronic acid can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the cellular environment. For instance, boronic acids are known to be sensitive to pH changes, which can affect their reactivity and stability .
Biochemical Analysis
Biochemical Properties
(4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with proteases, where this compound acts as a protease inhibitor. This interaction is crucial in regulating protease activity and preventing the degradation of proteins. Additionally, this compound can form reversible covalent bonds with diols and hydroxyl groups, making it useful in the design of enzyme inhibitors and sensors .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in cell proliferation, apoptosis, and differentiation. Furthermore, this compound has been shown to affect gene expression by modulating transcription factors and epigenetic markers .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, this compound can inhibit proteases by forming a covalent bond with the serine residue in the active site, thereby preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in chromatin structure and gene accessibility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under acidic conditions but can degrade under alkaline conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. Its stability and efficacy may decrease over time, necessitating careful consideration of storage and handling conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At high doses, this compound may exhibit toxic effects, including cellular damage, oxidative stress, and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, and exceeding this threshold can lead to adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain or lose biological activity. Additionally, this compound can influence metabolic pathways by inhibiting key enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with transcription factors and chromatin-modifying enzymes to regulate gene expression. Additionally, it can be found in the cytoplasm, where it modulates enzyme activity and cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid typically involves the following steps:
Formation of the Ethoxy Linker: The initial step involves the reaction of 4-bromophenol with 2-bromoethanol in the presence of a base such as potassium carbonate to form 4-(2-bromoethoxy)phenol.
Introduction of the Pyrazole Group: The next step is the nucleophilic substitution reaction where 4-(2-bromoethoxy)phenol reacts with 1H-pyrazole in the presence of a base like sodium hydride to yield 4-(2-(1H-pyrazol-1-yl)ethoxy)phenol.
Boronic Acid Formation: Finally, the phenol derivative undergoes a Miyaura borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst loading is crucial for large-scale synthesis.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound can undergo cross-coupling reactions with various aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide.
Substitution: The pyrazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in various steps of the synthesis and reactions.
Oxidizing Agents: Hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Phenols: From oxidation of the boronic acid group.
Functionalized Pyrazoles: From substitution reactions on the pyrazole ring.
Scientific Research Applications
(4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.
Material Science: Used in the development of organic electronic materials and sensors due to its ability to form stable conjugated systems.
Biological Research: Employed in the design of boron-containing drugs and probes for biological imaging and therapeutic applications.
Catalysis: Acts as a ligand in the development of new catalytic systems for organic transformations.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the ethoxy and pyrazole groups, making it less versatile in certain synthetic applications.
(4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic Acid Derivatives: Compounds with different substituents on the pyrazole or phenyl rings, which can alter their reactivity and applications.
Uniqueness:
Versatility in Synthesis: The presence of both boronic acid and pyrazole groups allows for diverse chemical transformations.
Biological Activity: The pyrazole moiety is known for its biological activity, making this compound particularly interesting for medicinal chemistry.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[4-(2-pyrazol-1-ylethoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O3/c15-12(16)10-2-4-11(5-3-10)17-9-8-14-7-1-6-13-14/h1-7,15-16H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRYQSUOVORFOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCN2C=CC=N2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657362 | |
Record name | {4-[2-(1H-Pyrazol-1-yl)ethoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957061-18-6 | |
Record name | B-[4-[2-(1H-Pyrazol-1-yl)ethoxy]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957061-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[2-(1H-Pyrazol-1-yl)ethoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.